molecular formula C12H23NO5S B065291 tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate CAS No. 161975-39-9

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B065291
CAS No.: 161975-39-9
M. Wt: 293.38 g/mol
InChI Key: RXNQBVRCZIYUJK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO5S. It is commonly used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate involves its reactivity as an electrophile. The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups into the piperidine ring .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-hydroxypiperidine-1-carboxylate: A precursor in the synthesis of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate.

    tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: A closely related compound with similar reactivity.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity patterns. Its ability to undergo nucleophilic substitution and hydrolysis makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-10(6-8-13)9-17-19(4,15)16/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNQBVRCZIYUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377566
Record name tert-Butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161975-39-9
Record name tert-Butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-{[(methylsulfonyl)oxy]methyl}tetrahydro-1(2H)-pyridinecarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Aldrich) (4.30 g, 20 mmol) and Et3N (5 mL) in THF (60 mL) at 0° C. was added MeSO2Cl (1.6 mL) dropwise with stirring. After 2.5 h EtOAc (160 mL) and water (50 mL) were added to the reaction mixture, the EtOAc layer was separated, washed with 1N HCl (30 mL), dried over MgSO4, concentrated in vacuo to obtain the product (5.8 g, 98.9%) as a low melting white solid. This material was used directly for the next step without any further purification. 1H NMR (CDCl3) δ 4.20 (m, 2H), 4.04 (d, 2H, J=6.1 Hz), 2.99 (s, 3H), 2.68 (m, 2H), 2.01-1.70 (m, 3H), 1.43 (s, 9H), 1.20 (m, 2H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
98.9%

Synthesis routes and methods II

Procedure details

Methanesulfonyl chloride (29.26 g, 19.77 mL, 255.47 mmol) is added slowly (10 min) under nitrogen atmosphere to a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (50.00 g, 232.24 mmol) and triethylamine (35.25 g, 48.56 mL, 348.36 mmol) in anhydrous dichloromethane (700 mL) at 9° C. (internal temperature). The mixture is stirred at 23° C. for 16 h. The reaction mixture is successively washed with 1 M aq hydrochloric acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed to obtain 60 g of the title compound as a white solid. MS (m/z) 316 (M+23).
Quantity
19.77 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48.56 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Dissolved 1-Boc-4-hydroxymethyl-piperidine in anhydrous CH2Cl2 (50 ml) and TEA (4.5 ml) and cooled to 0° C. Mesyl chloride (840 μl) was added and the mixture was stirred for 15 min then at RT for 45 min. The mixture was washed with brine/1N HCl and then brine, dried over Na2SO4, concentrated in vacuo and dried under high vacuum to provide 1-Boc-4-methylsulfonyloxymethyl-piperidine as a yellow orange thick oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
840 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The title compound from Step A above (8.8 g, 40.87 mmoles) and triethylamine (8.55 mL, 61.31 mmoles) were dissolved in CH2Cl2 (100 mL) and the mixture was stirred under nitrogen at 0° C. Methanesulfonylchloride (3.8 mL mL, 49.05 mmoles) was added and the solution was stirred at room temperature for 2 h. The solution was diluted with CH2Cl2 and washed with saturated aqueous sodium bicarbonate, water and dried (MgSO4), filtered and evaporated to dryness to give the title compound (12.8 g) FABMS (M+1)=294.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.55 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

t-butyl 4-Hydroxymethyl-1-piperidinecarboxylate (5.00 g, 23.2 mmol) was dissolved in tetrahydrofuran (75 ml). To the solution were added triethylamine (2.83 g) and methanesulfonyl chloride (3.19 g) under ice cooling, and the mixture was stirred at 0° C. for 5 hours. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate twice. The organic layer was washed with 1N-hydrochloric acid and a saturated aqueous solution of sodium hydrogencarbonate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting solid materials were washed with hexane to give the titled compound (6.55 g, 22.3 mmol, Yield 96%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step Two
Quantity
3.19 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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